

what is Thiol-PEG3-acetic acid structure

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Compound of Interest

Compound Name: *Thiol-PEG3-acetic acid*

Cat. No.: *B568881*

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An In-depth Technical Guide to **Thiol-PEG3-acetic acid**

For researchers, scientists, and drug development professionals, **Thiol-PEG3-acetic acid** is a versatile heterobifunctional linker molecule. Its unique structure, which incorporates a terminal thiol group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a valuable tool for bioconjugation, drug delivery, and surface modification.^{[1][2]} The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of conjugates, making it a critical component in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3][4]}

Core Physicochemical Properties

The fundamental properties of **Thiol-PEG3-acetic acid** are essential for accurate stoichiometric calculations in experimental designs and for the characterization of the resulting conjugates.

Property	Value	References
IUPAC Name	3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propionic acid	[5]
Synonyms	SH-PEG3-COOH, HS-PEG3-COOH, Thiol-PEG3-propionic acid	[5]
Chemical Formula	C ₉ H ₁₈ O ₅ S	[1] [2] [5] [6] [7]
Molecular Weight	238.30 g/mol	[1] [2] [5] [6]
Appearance	Colorless to light yellow liquid	[2]
Purity	≥95%	[6] [8]
CAS Number	1347750-82-6	[2] [5] [6]
Solubility	Soluble in Water/Aqueous Buffers, DMSO, DMF, DCM, Ethanol, Methanol	[2]
Storage Condition	-20°C	[6]

Reactivity and Applications

Thiol-PEG3-acetic acid possesses two distinct reactive functional groups, enabling the sequential or orthogonal conjugation of different molecules.

- **Thiol Group (-SH):** The terminal thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and o-pyridyl disulfide (OPSS) reagents.[\[1\]](#)[\[6\]](#)[\[7\]](#) This functionality is also commonly used for the immobilization of molecules onto gold, silver, and other transition metal surfaces.[\[6\]](#)[\[7\]](#)
- **Carboxylic Acid Group (-COOH):** The carboxylic acid can be activated to react with primary and secondary amine groups, forming stable amide bonds.[\[1\]](#)[\[6\]](#)[\[7\]](#) This reaction is typically mediated by carbodiimide chemistry, using activators like 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][6]

The dual reactivity of this linker makes it a valuable tool in creating complex bioconjugates. A primary application is in the construction of antibody-drug conjugates (ADCs), where the carboxylic acid can be used to attach the linker to an antibody, and the thiol group can be used to conjugate a cytotoxic payload.[1] The hydrophilic PEG spacer improves the pharmacokinetic profile of the resulting conjugate.[1]

Key Experimental Protocol: Conjugation to a Primary Amine

This protocol details the general steps for conjugating the carboxylic acid moiety of **Thiol-PEG3-acetic acid** to a molecule containing a primary amine (e.g., a protein, peptide, or nanoparticle) using EDC/NHS chemistry.[1]

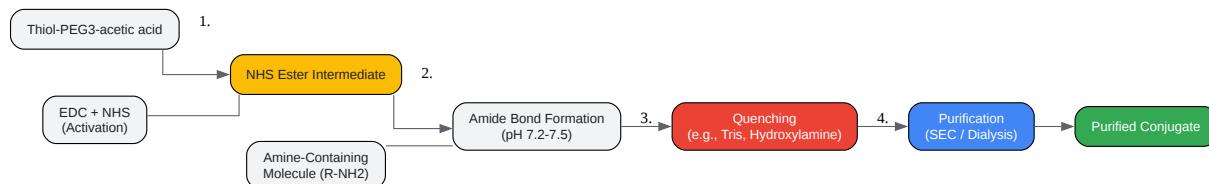
Materials and Reagents:

- **Thiol-PEG3-acetic acid**
- Amine-containing molecule of interest
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5[1]
- Quenching Solution: Hydroxylamine or Tris buffer[1]
- Purification System: Size-exclusion chromatography (SEC) or dialysis[1]

Methodology:

- Activation of Carboxylic Acid:
 - Dissolve **Thiol-PEG3-acetic acid** in the reaction buffer.

- Add a molar excess of NHS (or sulfo-NHS) and EDC to the solution.
- Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.[1]
- Conjugation to Amine:
 - Add the amine-containing molecule to the activated Thiol-PEG3-acid solution.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]
The optimal pH for amide bond formation is between 7.2 and 7.5.[1]
- Quenching:
 - Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
[1]
- Purification:
 - Remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis to obtain the purified conjugate.[1]



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Caption: Workflow for conjugating Thiol-PEG3-acid to an amine.

Stability and Handling

The primary degradation pathway for **Thiol-PEG3-acetic acid** involves the oxidation of the thiol group, which can lead to the formation of a disulfide-linked dimer.[2] This process is accelerated by:

- Higher pH: The deprotonated thiolate anion (R-S⁻) is more susceptible to oxidation.[2]
- Presence of Oxygen: Molecular oxygen can directly oxidize thiols.[2]
- Presence of Metal Ions: Trace metal ions can catalyze the oxidation reaction.[2]

To ensure the integrity and reactivity of the compound, proper storage and handling are critical. It is recommended to store **Thiol-PEG3-acetic acid** at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen).[2][6] For experimental use, it is advisable to use degassed, thiol-free buffers and solvents to minimize oxidation.[2]

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